5-Phenyl-2,4-dihydro-3H-pyrazol-3-one 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 145130-50-3
VCID: VC0235418
InChI:
SMILES:
Molecular Formula: C9H8N2O
Molecular Weight: 0

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

CAS No.: 145130-50-3

Cat. No.: VC0235418

Molecular Formula: C9H8N2O

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one - 145130-50-3

Specification

CAS No. 145130-50-3
Molecular Formula C9H8N2O
Molecular Weight 0

Introduction

Chemical Properties and Structural Characteristics

Structural Characteristics

The structure of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one features:

  • A five-membered pyrazole ring with two nitrogen atoms

  • A carbonyl group at the 3-position, forming the pyrazolone moiety

  • A phenyl substituent at the 5-position

  • A potentially tautomeric system, allowing for different arrangements of the hydrogen atoms

This structural arrangement contributes to the compound's chemical versatility and potential for functionalization at multiple positions .

Synthesis Methods

Classical Synthesis Routes

The synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of hydrazine or substituted hydrazines with appropriate β-keto esters or β-diketones. This reaction pathway follows the general approach for synthesizing pyrazolone derivatives, which has been well-established in organic chemistry .

A typical synthesis route may involve:

  • Condensation of phenylhydrazine with ethyl benzoylacetate

  • Cyclization of the resulting intermediate

  • Subsequent modifications to obtain the desired substitution pattern

Modern Synthetic Approaches

Recent advances in synthetic methodologies have led to more efficient and selective methods for preparing 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one and its derivatives. Among these, catalytic methods have gained significant attention.

For instance, related compounds have been synthesized using cerium-catalyzed reactions. One such example involves the Michael reaction of two equivalents of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with various aromatic aldehydes catalyzed by ceric compounds . This approach demonstrates the potential for developing efficient catalytic methods for synthesizing various pyrazolone derivatives.

Functionalization and Derivatization

The reactive nature of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one enables various functionalization reactions to create more complex derivatives. Common modification strategies include:

  • N-alkylation or N-arylation at the pyrazole nitrogen

  • C-functionalization at the 4-position

  • Modification of the phenyl substituent

  • Metal coordination through the nitrogen atoms and carbonyl oxygen

These modifications can significantly alter the compound's properties and biological activities, allowing for the design of tailored molecules for specific applications .

Biological Activities and Applications

Pharmacological Properties

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one and its derivatives have been investigated for various pharmacological activities. The pyrazolone scaffold is known to exhibit a range of biological effects, including:

  • Anti-inflammatory properties

  • Analgesic effects

  • Antipyretic activity

  • Antimicrobial potential

  • Anticonvulsant properties

These activities make pyrazolones, including 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one, interesting candidates for pharmaceutical research and development .

Applications in Medicinal Chemistry

The compound serves as a valuable building block in medicinal chemistry for the preparation of diverse heterocyclic compounds with potential therapeutic applications. Its reactive ketone group and the nitrogen atoms in the pyrazole ring enable various functionalization reactions, allowing the creation of complex molecular structures with tailored biological activities.

Research has explored its application in synthesizing various pyrazole derivatives with potential biological activities, such as anticonvulsant and anti-inflammatory properties. Some studies suggest that derivatives of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one possess antimicrobial properties, making them candidates for pharmaceutical applications.

Industrial and Analytical Applications

Structure-Activity Relationship Studies

Effect of Structural Modifications

The biological activity of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one and related compounds is significantly influenced by the nature and position of substituents on the basic pyrazolone scaffold. Structure-activity relationship studies have provided valuable insights into how specific modifications affect their pharmacological properties.

CompoundStructural FeaturesNotable Characteristics
3-(4-Aminophenyl)-1H-pyrazol-5(4H)-oneAmino group on phenyl ring0.96 similarity to 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
5-(3-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-oneAmino group at meta position of phenyl0.95 similarity to 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
6-Phenyl-4,5-dihydropyridazin-3(2H)-onePyridazinone instead of pyrazolone0.90 similarity to 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
3-(p-Tolyl)-1H-pyrazol-5(4H)-oneMethyl group on phenyl ringDifferent reactivity pattern
4,4-Dibenzyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneTwo benzyl groups at 4-position, methyl at 5-positionDifferent substitution pattern, MW: 354.4 g/mol

This comparison provides valuable insights into the structural diversity within this class of compounds and how specific modifications can affect their properties and potential applications.

Recent Research Developments

Synthesis Innovations

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one and its derivatives. These include microwave-assisted synthesis, solvent-free conditions, and the use of green catalysts.

For instance, research documented in the Royal Society of Chemistry publications demonstrates various approaches to synthesizing substituted pyrazol-3-ones with high yields and purity . These methods often employ modern catalytic systems and optimized reaction conditions to enhance efficiency and selectivity.

Emerging Applications

Beyond traditional pharmaceutical applications, recent research has explored the potential of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one and its derivatives in other fields:

  • As ligands in coordination chemistry for developing metal complexes with unique properties

  • In material science for creating functional materials with specific electronic or optical properties

  • As structural components in supramolecular chemistry

  • As reagents or catalysts in organic transformations

These emerging applications highlight the versatility of this compound and its potential beyond medicinal chemistry .

Analytical Methods and Characterization

Spectroscopic Identification

The identification and characterization of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one typically involve various spectroscopic techniques. While specific data for this compound is limited in the search results, related pyrazolone derivatives provide insights into the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for characterizing these compounds. The 1H NMR spectra of related derivatives show characteristic patterns for the aromatic protons and other substituents. For instance, 4,4-dimethyl-5-phenyl-2,4-dihydro-3H-pyrazol-3-one derivatives display signals for the phenyl protons in the range of 7-8 ppm, with methyl groups appearing around 1.6 ppm .

Similarly, 13C NMR spectroscopy can provide valuable structural information, with the carbonyl carbon typically appearing around 177 ppm and aromatic carbons in their characteristic regions .

Chromatographic Methods

Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are commonly employed for analyzing 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one and its derivatives. As evidenced by research methodologies, flash column chromatography using silica gel with appropriate solvent systems (e.g., petroleum ether:ethyl acetate mixtures) is often used for purifying these compounds .

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